

Thermodynamic Properties of the Amidogen Radical: An In-depth Technical Guide

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Compound of Interest

Compound Name: Amidogen

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Introduction

The **amidogen** radical (NH_2), also known as the amino radical, is a highly reactive and short-lived species that plays a crucial role in a variety of chemical systems, from interstellar environments to combustion processes and atmospheric chemistry. A thorough understanding of its thermodynamic properties is fundamental to accurately modeling these complex systems and is of growing interest in fields such as drug development, where nitrogen-containing reactive intermediates can influence biological processes. This technical guide provides a comprehensive overview of the core thermodynamic properties of the **amidogen** radical, details the experimental and computational methodologies used to determine these properties, and visualizes its key reaction pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the **amidogen** radical are dictated by its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. These properties have been determined through a combination of sophisticated experimental techniques and high-level quantum-mechanical calculations.

Data Presentation

The following tables summarize the key quantitative thermodynamic data for the **amidogen** radical in the gas phase.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$)

Temperature (K)	$\Delta_f H^\circ$ (kJ/mol)	Uncertainty (kJ/mol)	Reference
0	188.92	± 0.11	[1]
298.15	186.03	± 0.11	[1]

Table 2: Standard Molar Entropy (S°)

Temperature (K)	S° (J K ⁻¹ mol ⁻¹)	Reference
298.15	194.71	Wikipedia

Table 3: Standard Molar Heat Capacity (C_p°)

Temperature (K)	C_p° (J K ⁻¹ mol ⁻¹)	Reference
298.15	33.66	[2]
500	35.85	NIST Chemistry WebBook
1000	41.54	NIST Chemistry WebBook
1500	45.49	NIST Chemistry WebBook

Table 4: Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

Temperature (K)	$\Delta_f G^\circ$ (kJ/mol) (Calculated)
298.15	179.99

Note: The standard Gibbs free energy of formation was calculated using the equation $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$, with values for ΔH° and S° at 298.15 K from the tables above. The standard

entropy of formation of the elements ($\text{N}_2(\text{g})$ and $\text{H}_2(\text{g})$) was taken into account in the calculation.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of a transient species like the **amidogen** radical requires specialized techniques capable of generating and probing these short-lived molecules.

Experimental Protocols

1. Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for identifying and quantifying radical species and determining their ionization energies, which can be used to derive thermochemical data.

- **Radical Generation:** **Amidogen** radicals are typically generated in situ through reactions such as the abstraction of a hydrogen atom from ammonia (NH_3) by a fluorine atom or through the pyrolysis of a suitable precursor.
- **Ionization:** A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, is used to ionize the species in the gas beam. By scanning the photon energy, an ionization efficiency curve is obtained.
- **Mass Analysis:** The resulting ions are guided into a mass spectrometer, commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.
- **Data Analysis:** The onset of the ion signal in the photoionization efficiency curve corresponds to the adiabatic ionization energy of the radical. This value, combined with the known thermochemistry of the parent molecule and other species in the reaction, allows for the calculation of the radical's enthalpy of formation.

2. Laser-Flash Photolysis (LFP)

Laser-flash photolysis is a versatile kinetic technique used to study the reactions of transient species.

- **Radical Generation:** A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, generating a high concentration of the desired radical in a very short time. For NH_2 , precursors like ammonia can be photolyzed using an excimer laser.
- **Monitoring:** The decay of the radical concentration or the formation of products is monitored over time using a second, weaker light source (the "probe"). The probe beam passes through the reaction cell, and changes in its intensity due to absorption by the radical are detected by a fast photodetector and recorded on an oscilloscope.
- **Kinetic Analysis:** By studying the rate of decay of the radical in the presence of different reactants, rate constants for its reactions can be determined. These kinetic data can be used in conjunction with equilibrium studies to derive thermodynamic information.

3. Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence is a highly sensitive and selective method for detecting and quantifying specific radical species.

- **Excitation:** A tunable laser is used to excite the **amidogen** radical from its ground electronic state to a specific excited electronic state. The wavelength of the laser is precisely tuned to match a specific rovibronic transition of the NH_2 radical.
- **Fluorescence Detection:** The excited radicals rapidly relax to lower energy levels, emitting photons in a process called fluorescence. This emitted light is collected at a right angle to the excitation laser beam and detected by a photomultiplier tube or a similar sensitive detector.
- **Signal Analysis:** The intensity of the fluorescence signal is proportional to the concentration of the **amidogen** radical. By monitoring the fluorescence signal as a function of time after the radical is generated (e.g., by flash photolysis), its reaction kinetics can be studied.

Computational Chemistry Protocols

Quantum chemical calculations provide a powerful complementary approach to experimental methods for determining thermodynamic properties.

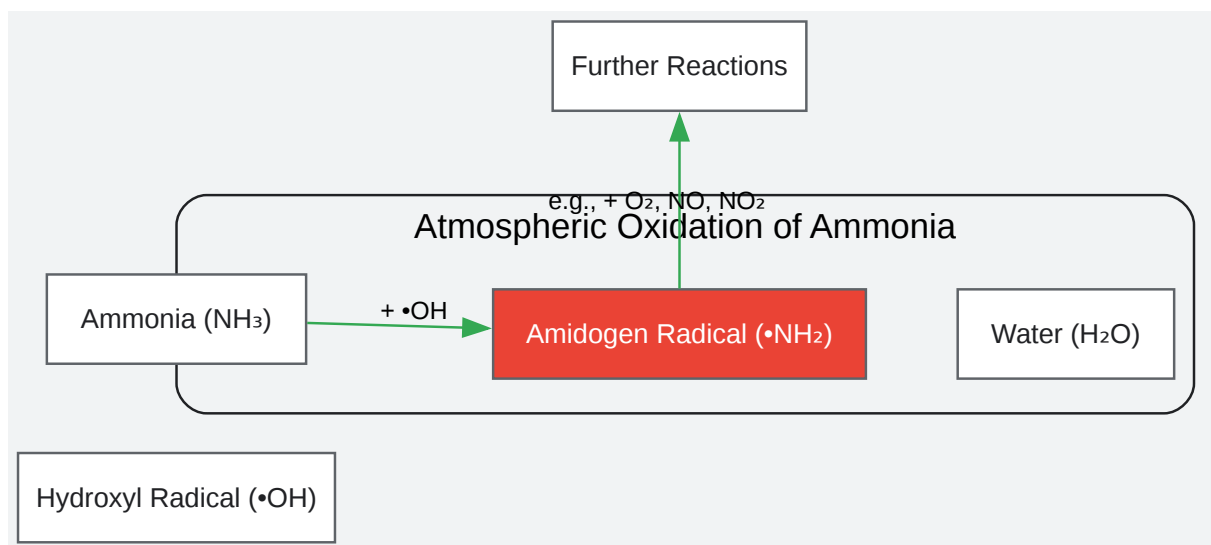
- **Methodology:** High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)) and composite methods (e.g., G3, G4, W1), are employed to accurately calculate the

electronic energy of the **amidogen** radical and its constituent elements in their standard states.

- Calculations:
 - Geometry Optimization: The molecular geometry of the NH_2 radical is optimized to find the lowest energy structure.
 - Frequency Analysis: Vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to compute thermal corrections to the enthalpy and entropy.
 - Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed at the optimized geometry.
- Thermochemical Property Derivation: The calculated electronic energies, ZPVE, and thermal corrections are used to determine the enthalpy of formation. Statistical mechanics principles are then applied to the calculated vibrational frequencies and rotational constants to compute the entropy and heat capacity.

Key Signaling Pathways and Reaction Mechanisms

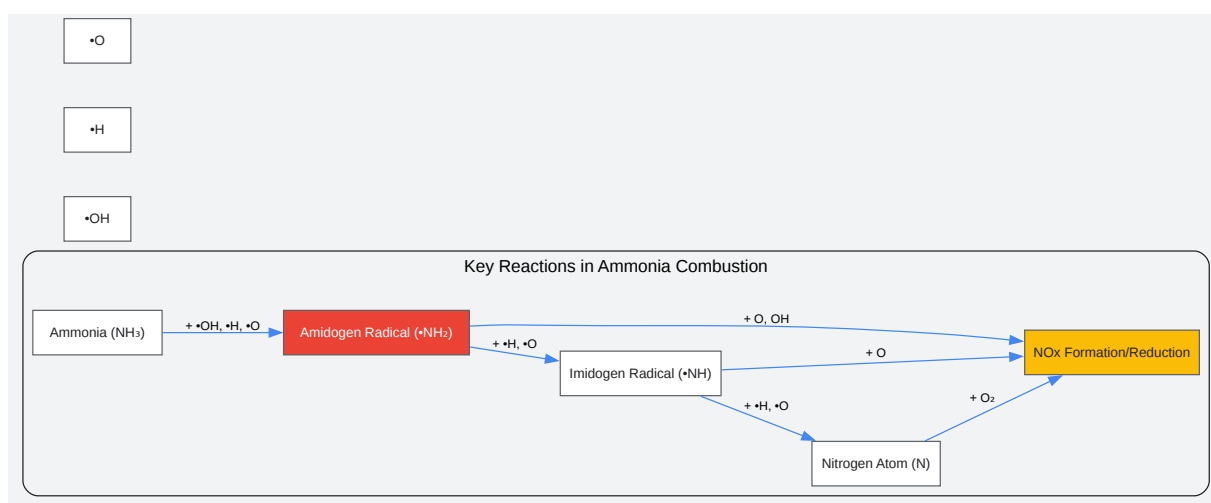
The **amidogen** radical is a key intermediate in several important chemical processes. The following diagrams, generated using the DOT language, illustrate some of these fundamental pathways.



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Amidogen Radical Formation in the Atmosphere.

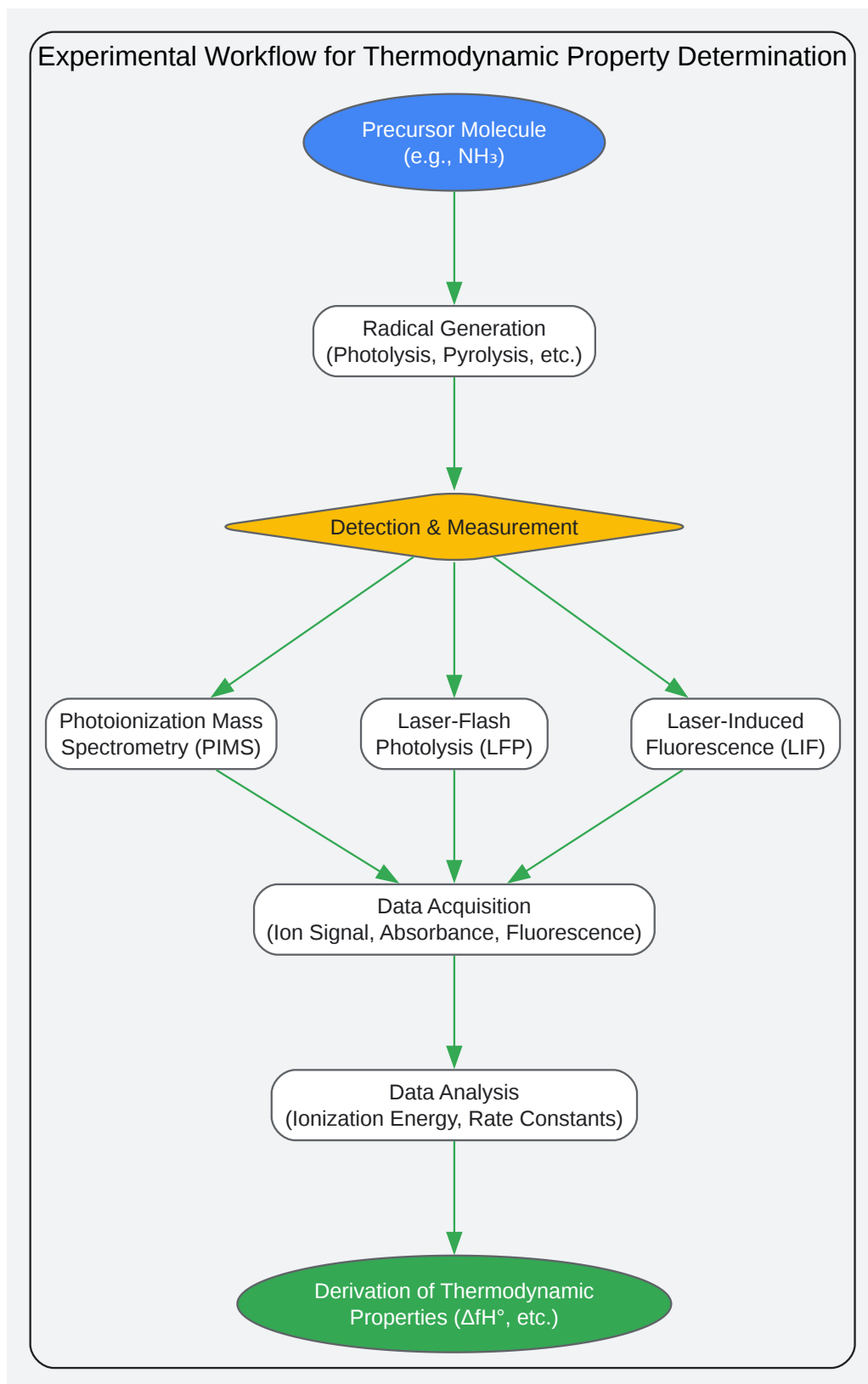
In the Earth's atmosphere, the primary formation pathway for the **amidogen** radical is the reaction of ammonia with the hydroxyl radical.



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Key Role of Amidogen Radical in Ammonia Combustion.

During the combustion of ammonia, the **amidogen** radical is a central intermediate, participating in a complex network of reactions that lead to the formation and reduction of nitrogen oxides (NO_x).



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